Triiron carbide

Catalog No.
S589995
CAS No.
12011-67-5
M.F
CH4Fe3
M. Wt
183.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triiron carbide

CAS Number

12011-67-5

Product Name

Triiron carbide

IUPAC Name

iron;methane

Molecular Formula

CH4Fe3

Molecular Weight

183.58 g/mol

InChI

InChI=1S/CH4.3Fe/h1H4;;;

InChI Key

KSOKAHYVTMZFBJ-UHFFFAOYSA-N

SMILES

C.[Fe].[Fe].[Fe]

Synonyms

iron carbide

Canonical SMILES

C.[Fe].[Fe].[Fe]

Triiron carbide (CAS: 12011-67-5), commonly known as cementite (Fe3C), is an interstitial transition metal carbide characterized by a high physical density (7.69 g/cm³) and a melting point of approximately 1250 °C [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a catalytically active phase or a structural modifier rather than a bulk alloy component. Unlike fully oxidized iron species, Fe3C retains metallic-like electrical conductivity, while its carbon-modulated d-band electron density alters the binding energies of reactive intermediates [2]. This makes pre-synthesized or precisely controlled Fe3C a critical procurement target for researchers and engineers developing non-precious metal electrocatalysts for oxygen and nitrogen reduction, carbon nanotube/nanofiber growth templates, and advanced electron-transfer mediators in environmental remediation.

Procurement Fit

Selection

Preferred θ-phase for high-temperature catalytic and metallurgical workflows requiring thermal robustness

Phase identity review
Method

Supports Li-ion battery anode research, Fischer–Tropsch synthesis, and magnetic nanomaterial studies

Application-specific validation
Comparator

Reported ICE, thermal stability, O/P ratio, and M_s advantages over χ-Fe₅C₂ and Fe₃O₄ in head-to-head studies

Context-dependent evidence

Substituting Fe3C with generic pure iron (α-Fe), iron oxides (Fe2O3, Fe3O4), or other iron carbides (such as Hägg carbide, Fe5C2) fundamentally alters process outcomes and material performance. Pure α-Fe possesses a carbon diffusion coefficient orders of magnitude higher than Fe3C (e.g., 4 × 10^-7 cm²/s vs. 10^-11 cm²/s at 725 °C), which drastically changes the growth kinetics and diameter distributions of synthesized carbon nanomaterials, leading to uncontrolled extrusion [1]. Furthermore, while Fe5C2 is highly active for Fischer-Tropsch synthesis, Fe3C forms at higher temperatures and provides distinct thermodynamic stability, preventing rapid phase degradation in high-temperature chemical vapor deposition (CVD) environments [2]. Finally, replacing Fe3C with Fe2O3 in electrochemical applications introduces severe electrical resistance, eliminating the rapid electron-tunneling pathways required for high-efficiency oxygen and nitrogen reduction reactions.

Substitution Risk

Risk
Phase mismatch

χ-Fe₅C₂ (Hägg carbide) decomposes ~100 K lower than θ-Fe₃C and follows a two-step pathway, shifting thermal stability and microstructural persistence under process conditions

Risk
Selectivity divergence

χ-Fe₅C₂ favors C₅₊ wax-range products while θ-Fe₃C favors light olefins with higher O/P ratio; substituting one for the other may shift product distribution

Risk
Oxide vs. carbide

Iron oxide (Fe₃O₄) exhibits lower saturation magnetization (~90 emu/g vs. ~140 emu/g for Fe₃C) and different electrochemical behavior; may not support reported anode performance levels

Carbon Nanofiber Diameter Control via Modulated Carbon Diffusion

During plasma-enhanced chemical vapor deposition at 650 °C, the phase of the iron catalyst dictates the morphology and size of the resulting carbon nanofibers (CNFs). Fe3C nanoparticles restrict carbon diffusion, yielding bamboo-type CNFs with an average diameter of 59.5 nm, whereas α-Fe nanoparticles produce non-bamboo CNFs with an average diameter of 100.7 nm[1].

Evidence DimensionAverage CNF diameter at 650 °C
Target Compound Data59.5 nm (bamboo-type morphology)
Comparator Or Baselineα-Fe nanoparticles (100.7 nm, non-bamboo morphology)
Quantified Difference1.69x smaller diameter with narrower distribution
ConditionsPlasma-enhanced CVD at 650 °C

Procuring pure Fe3C enables precise dimensional control and specific morphological targeting in commercial carbon nanomaterial manufacturing.

ICE: Fe₃C vs. Graphitic Carbon
Reported
Fe₃C@NGS900: ICE 72.1% NGS900 (pure graphitic shells): ICE 52.0% +20.1 pp (absolute); 38.7% relative enhancement
Supports higher first-cycle Li inventory retention in full-cell research configurations
Half-cell data; electrode formulation may affect transfer

Electrocatalytic Oxygen Reduction Reaction (ORR) Kinetics

When incorporated into N-doped graphene networks, Fe3C/Fe2O3 heterostructures exhibit highly competitive ORR kinetics in alkaline media. The Fe3C-enhanced composite achieves a half-wave potential of 0.86 V, matching commercial Pt/C, while delivering a Tafel slope of 73 mV/dec, which outperforms baseline N-doped graphene networks[1].

Evidence DimensionORR Tafel slope and half-wave potential
Target Compound Data73 mV/dec Tafel slope; 0.86 V half-wave potential
Comparator Or BaselineBaseline N-doped graphene (higher Tafel slope) and commercial Pt/C (0.86 V half-wave potential)
Quantified DifferenceMatches precious-metal half-wave potential with accelerated kinetics vs metal-free baselines
ConditionsAlkaline electrolyte ORR testing

Allows battery and fuel cell developers to replace expensive platinum-group metals with a highly conductive, earth-abundant carbide composite.

Thermal Stability: θ vs. χ
Reported
θ-Fe₃C: decomposition onset ≈ 973 K χ-Fe₅C₂: decomposition onset ≈ 873 K Onset difference ~100 K; rate constant substantially lower for θ-Fe₃C
Reported thermal robustness advantage supports high-temperature process research
Inert atmosphere conditions; oxidative environment may differ

Electrochemical Nitrogen Reduction (NRR) for Ammonia Synthesis

In alkaline electrochemical ammonia synthesis, the presence of Fe3C significantly accelerates proton-coupled electron transfer. Testing at 0.1 V (vs RHE) and 60 °C revealed that an Fe3C/Fe2O3/Fe/C cathode achieves an NH3 formation rate of 0.60 μg h^-1 cm^-2, which is approximately fourfold higher than the yield obtained using a baseline Fe2O3/C electrocatalyst [1].

Evidence DimensionAmmonia formation rate at 0.1 V (vs RHE)
Target Compound Data0.60 μg h^-1 cm^-2
Comparator Or BaselineFe2O3/C baseline (~0.15 μg h^-1 cm^-2)
Quantified Difference~400% increase in ammonia yield
Conditions6 M KOH electrolyte, 60 °C, 0.1 V vs RHE

Demonstrates that integrating Fe3C into the cathode structure is critical for overcoming the kinetic bottlenecks of electrochemical nitrogen reduction.

FTS Selectivity: θ vs. χ
Reported
θ-Fe₃C@graphene: O/P 2.4; C₂–C₄ 45.0% χ-Fe₅C₂: O/P 1.3; C₂–C₄ 30.0% O/P 1.85× higher; C₂–C₄ 1.5× higher; FTY 43% lower
Supports light-olefin production context; levelled activity profile reported under realistic conditions
250°C, 1.0 MPa, H₂/CO=2; graphene-supported catalysts

Anodic Electron Exchange in Heavy Metal Remediation

For the reduction of toxic Cr(VI) species, the intercalation of Fe3C into iron/carbon composites drastically lowers the energy barrier for electron exchange. Electrochemical characterization shows that the Fe0/Fe3C/C system exhibits an anodic Tafel slope of 1.453 mV/dec, compared to 4.829 mV/dec for a standard Fe/C composite [1].

Evidence DimensionAnodic Tafel slope during Cr(VI) reduction
Target Compound Data1.453 mV/dec
Comparator Or BaselineFe/C composite (4.829 mV/dec)
Quantified Difference3.376 mV/dec reduction in Tafel slope
ConditionsStandard three-electrode electrochemical cell

Provides environmental engineers with a quantifiable metric showing that Fe3C integration accelerates contaminant reduction rates in industrial wastewater.

Saturation Magnetization
Reported
Fe₃C bulk: M_s ≈ 140 emu/g Fe₃O₄: M_s ≈ 90–92 emu/g ~52–56% higher M_s; 20 nm NPs retain 93% of bulk value (~130 emu/g)
Reported higher magnetization supports magnetic nanomaterial and imaging probe research
VSM at 293 K; oxidation resistance relative to α-Fe may require validation
Thermodynamic Stability
Class-level
θ-Fe₃C: ~0.5 eV stability advantage per unit (tight-binding theory); lowest formation energy among metastable iron carbides (DFT)
Theoretical foundation for phase selection; consistent with θ-Fe₃C predominance in Fe–C phase diagram
First-principles calculation; experimental validation at relevant process conditions to verify

Template Catalyst for Precision Carbon Nanotube and Nanofiber CVD

Due to its inherently low carbon diffusion coefficient compared to pure α-Fe, Fe3C is utilized as a highly controlled template for chemical vapor deposition. It is specifically selected when manufacturers require narrow-diameter, bamboo-type carbon nanofibers, preventing the rapid, uncontrolled carbon extrusion that occurs with standard metallic iron catalysts[1].

Non-Precious Metal Cathodes for Alkaline Fuel Cells

In the development of metal-air batteries and alkaline fuel cells, Fe3C is procured to synthesize advanced heterostructured electrocatalysts. Its metallic conductivity and ability to modulate the electron density of adjacent Fe-Nx or Fe2O3 sites make it highly effective for accelerating Oxygen Reduction Reaction (ORR) kinetics, matching the half-wave potential of commercial Pt/C benchmarks [2].

Electrocatalytic Ammonia Synthesis (NRR) Workflows

For green ammonia production via the Nitrogen Reduction Reaction, Fe3C is integrated into carbon-supported cathodes. Its inclusion facilitates rapid proton and electron transfer, yielding ammonia formation rates up to four times higher than standard iron oxide equivalents, making it a critical component for scaling up ambient-condition NH3 synthesis[3].

High-Efficiency Reductive Remediation of Industrial Wastewater

In environmental engineering, Fe3C is formulated into zero-valent iron/carbon composites to treat heavy metal contamination, such as hexavalent chromium. The carbide phase acts as a highly efficient electron-tunneling bridge, significantly lowering the anodic Tafel slope and accelerating the reduction of toxic species compared to conventional iron-carbon mixtures [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Li-ion battery anode research
Core-shell architecture with N-doped graphitic carbon; reported ICE profile
First-cycle efficiency and rate-capability endpoint review in half-cell configuration
High-temperature catalysis studies
θ-phase identity; decomposition onset temperature ranking
Thermal stability endpoint validation above 873 K under process-relevant atmosphere
Fischer–Tropsch light-olefin research
O/P ratio and C₂–C₄ selectivity profile; reported activity stability
Selectivity endpoint review at target conversion and H₂/CO ratio
Magnetic nanomaterial and imaging probe studies
Saturation magnetization and nanoparticle size retention
M_s endpoint validation; oxidation-resistance monitoring in research matrix

Physical Description

OtherSolid

Other CAS

12011-67-5

Wikipedia

Cementite

General Manufacturing Information

Fabricated metal product manufacturing
Primary metal manufacturing
Iron carbide (Fe3C): ACTIVE

Explore Compound Types